

A Comparative Analysis of Adenylate Kinase 1 (AK1) Crystal Structures from Diverse Organisms

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Compound of Interest

Compound Name: AK-1

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural nuances of Adenylate Kinase 1 (AK1) from Homo sapiens, Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae. This guide provides a side-by-side comparison of their crystallographic data, detailed experimental protocols for structure determination, and a visual representation of the general experimental workflow.

Adenylate kinase 1 (AK1) is a ubiquitous phosphotransferase enzyme crucial for maintaining cellular energy homeostasis by catalyzing the reversible reaction: $\text{ATP} + \text{AMP} \rightleftharpoons 2 \text{ADP}$. Its fundamental role in cellular metabolism makes it a significant subject of study for understanding cellular energetics and a potential target for drug development. This guide delves into the crystal structures of cytosolic AK1 from four different organisms, highlighting the similarities and differences that can inform future research and therapeutic strategies.

Quantitative Comparison of AK1 Crystal Structures

The following table summarizes the key crystallographic parameters for AK1 from the selected organisms, providing a quantitative basis for structural comparison.

Parameter	Homo sapiens (PDB: 1Z83)[1] [2]	Escherichia coli (PDB: 1ANK)[3][4][5]	Bacillus subtilis (PDB: 1P3J)[6][7]	Saccharomyce s cerevisiae (PDB: 2AKY) [8][9]
Resolution (Å)	1.90[1]	2.00[3]	1.90[6]	1.96[8]
Space Group	P 1 21 1	C 1 2 1	P 1 21 1	P 1 21 1
Unit Cell Dimensions (Å)	a=58.3, b=76.8, c=103.5, β=102.3°	a=104.9, b=57.2, c=77.6, β=126.7°	a=32.8, b=73.2, c=38.1, β=101.6° [6]	a=59.1, b=73.2, c=48.2, β=109.2°
R-work / R-free	0.169 / 0.218[1]	0.201 / 0.316[3]	0.197 / 0.246[6]	0.176 / Not specified
Ramachandran Plot Analysis				
Favored Regions (%)	97.1	86.8	91.5	92.2
Allowed Regions (%)	2.9	12.1	8.5	7.8
Outlier Regions (%)	0.0	1.1	0.0	0.0

Experimental Protocols

The determination of these crystal structures predominantly followed the general workflow of protein crystallography. Below are the specific experimental conditions reported for the crystallization of AK1 from each organism.

Homo sapiens (PDB: 1Z83)

- Protein Source: Recombinant protein expressed in Escherichia coli BL21(DE3).[1]
- Crystallization Method: Vapor diffusion (specifics not detailed in the entry). The structure was solved in complex with the inhibitor AP5A.[1][2]

Escherichia coli (PDB: 1ANK)

- Protein Source: Recombinant protein.[3]
- Crystallization Method: The protein was crystallized in the presence of AMP and the ATP analog AMPPNP. The crystals were grown from solutions containing polyethylene glycol and a buffered salt solution.[3]

Bacillus subtilis (PDB: 1P3J)

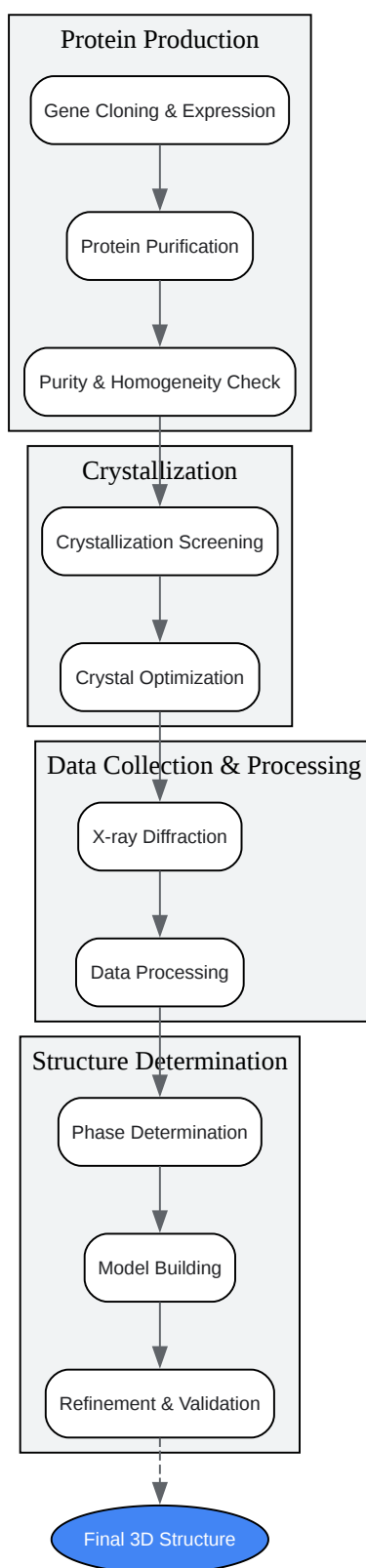
- Protein Source: Recombinant protein expressed in Escherichia coli BL21(DE3).[6]
- Crystallization Method: Hanging-drop vapor diffusion. Crystals were grown by mixing the protein solution with a reservoir solution containing polyethylene glycol and a buffer at a specific pH.[10][11][12]

Saccharomyces cerevisiae (PDB: 2AKY)

- Protein Source: Recombinant protein expressed in Escherichia coli.[8]
- Crystallization Method: Vapor diffusion, hanging drop. The crystallization solution contained the inhibitor Ap5A, magnesium ions, and a precipitant at a pH of 7.2.[9]

Experimental Workflow for Protein Crystallography

The following diagram illustrates the typical experimental pipeline for determining a protein's crystal structure, from gene to final structural model.



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A generalized workflow for protein structure determination by X-ray crystallography.

This guide provides a foundational comparison of AK1 crystal structures from different organisms. The presented data and protocols can serve as a valuable resource for researchers initiating structural studies on AK1 or related enzymes, and for professionals in drug development seeking to understand the structural basis of AK1 function and inhibition. The subtle differences in the crystal packing and unit cell dimensions, despite a highly conserved overall fold, underscore the importance of studying proteins from multiple species to gain a comprehensive understanding of their structure-function relationships.

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